![molecular formula C17H17N3O B5853761 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 5926-44-3](/img/structure/B5853761.png)
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes involved in cancer cell growth, reduction of oxidative stress, and modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and inhibit cancer cell growth. Additionally, it has been shown to have neuroprotective effects and to regulate glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol. One direction is to further investigate its potential therapeutic applications in cancer treatment, Alzheimer's disease, and inflammation. Another direction is to explore its mechanism of action and optimize its use in research. Additionally, future research could investigate the potential side effects of this compound and develop methods for minimizing these effects.
In conclusion, 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol is a promising compound with potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and optimize its use in research.
Synthesis Methods
The synthesis of 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol can be achieved through the reaction of 1-phenyl-3-propyl-1H-1,2,4-triazole-5-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. This reaction yields the desired compound, which can be purified through recrystallization.
Scientific Research Applications
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol has been studied for its potential therapeutic applications in various fields such as cancer treatment, Alzheimer's disease, and inflammation. In cancer treatment, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid plaque formation. In inflammation, it has been found to have anti-inflammatory effects.
properties
IUPAC Name |
2-(2-phenyl-5-propyl-1,2,4-triazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-16-18-17(14-11-6-7-12-15(14)21)20(19-16)13-9-4-3-5-10-13/h3-7,9-12,21H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKRMENPIRALFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416690 |
Source
|
Record name | 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
CAS RN |
5926-44-3 |
Source
|
Record name | 2-(1-phenyl-3-propyl-1H-1,2,4-triazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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